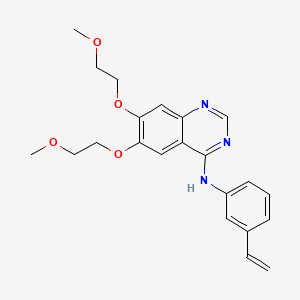

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGOGGMGARYNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine (CAS No. 1058132-82-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine is C22H25N3O4, with a molecular weight of 395.45 g/mol. The compound features a quinazoline core which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O4 |

| Molecular Weight | 395.45 g/mol |

| CAS Number | 1058132-82-3 |

| Purity | Typically ≥ 97% |

| Storage Conditions | 2-8 °C |

Tyrosinase Inhibition

Recent studies have highlighted the compound's strong inhibitory activity against tyrosinase , an enzyme critical in melanin biosynthesis. A notable study reported an IC50 value of 160 µM , indicating its potential as a skin-whitening agent and in the treatment of hyperpigmentation disorders .

Anti-Cancer Properties

The compound has been investigated for its anti-cancer properties, particularly as a receptor protein tyrosine kinase inhibitor . It shows promise in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that treatment with 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine resulted in significant reductions in cell viability in several cancer cell lines, including breast and lung cancer models.

- Xenograft Models : Animal studies using xenograft models have shown that this compound can effectively reduce tumor growth when administered orally, supporting its potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in signaling pathways related to cancer progression. By targeting tyrosinase and EGFR, it disrupts the signaling cascades that promote cell growth and survival.

Comparison with Similar Compounds

Erlotinib (N-(3-ethynylphenyl) variant)

- Structural Difference : The 3-ethynylphenyl group in erlotinib replaces the 3-vinylphenyl group in the target compound.

- Pharmacological Profile: Erlotinib is an FDA-approved EGFR inhibitor for non-small cell lung and pancreatic cancers. Its ethynyl group enhances rigidity and π-orbital interactions with EGFR’s ATP-binding pocket, contributing to high binding affinity .

- Clinical Relevance: Erlotinib’s efficacy is well-documented, with IC₅₀ values in the nanomolar range against EGFR.

Nitroimidazole-Modified Quinazolines (e.g., Compound 16f)

- Structural Difference : Incorporates a nitroimidazole-propoxy group at the phenyl ring (e.g., N-(3-chloro-4-(3-(2-nitro-1H-imidazol-1-yl)propoxy)phenyl) variant).

- Pharmacological Profile: Designed for dual activity under normoxia and hypoxia. The nitroimidazole group enhances cytotoxicity in hypoxic tumor microenvironments by acting as a bioreductive prodrug .

- Key Data : Demonstrated improved efficacy in hypoxia compared to erlotinib derivatives, with IC₅₀ values reduced by ~30% under low-oxygen conditions .

Alkyne-Linked Thiadiazole Hybrids (Compounds 14/15)

- Structural Difference : Features a 1,2,4-thiadiazole core linked via ethyne bridges to two quinazoline-4-amine moieties.

- The alkyne linker enhances molecular rigidity, improving target engagement .

Functional Group Modifications and Solubility

- 6,7-Bis(2-methoxyethoxy) vs. 6,7-Dimethoxy :

Salt Forms and Physicochemical Properties

- Erlotinib Hydrochloride vs. Napsylate Salts :

- The hydrochloride salt of erlotinib is widely used due to its stability and solubility. However, the napsylate salt (as in the target compound’s analogs) shows improved crystallinity and reduced hygroscopicity, advantageous for formulation .

Q & A

Q. What are the key structural features of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine, and how do they influence its biological activity?

The quinazoline core is critical for binding to kinase domains, while the 2-methoxyethoxy substituents at positions 6 and 7 enhance solubility and modulate steric interactions with target proteins. The 3-vinylphenyl group at the 4-position contributes to hydrophobic interactions and potential covalent binding via the vinyl moiety. These structural elements are common in kinase inhibitors, where solubility and target affinity must be balanced .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical approach involves:

- Step 1 : Suzuki-Miyaura cross-coupling of a boronic acid derivative (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) with a brominated quinazoline precursor (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 150°C under microwave irradiation .

- Step 2 : Purification via silica gel chromatography with gradient elution (ethyl acetate/hexanes).

- Validation : Purity (>95%) confirmed by LCMS with trifluoroacetic acid-modified mobile phases and retention times (e.g., 3.050 min for a 3-minute gradient) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding solvent selection and catalyst loading. For example:

- Solvent Optimization : DMF is preferred due to its high polarity, which stabilizes charged intermediates in cross-coupling reactions.

- Catalyst Screening : Computational docking studies can identify Pd-ligand complexes that enhance coupling efficiency .

- Reaction Time : Microwave-assisted synthesis (e.g., 1 hour at 150°C) reduces side reactions compared to traditional heating .

Q. How should researchers address discrepancies in reported biological activity data for quinazoline derivatives?

- Comparative Assays : Validate activity using standardized kinase inhibition assays (e.g., Reaction Biology Corporation’s protocols) .

- Data Normalization : Account for variations in cell lines (e.g., EGFR mutation status) and assay conditions (e.g., ATP concentration).

- Structural Validation : Confirm compound identity via HRMS (e.g., observed m/z 362.0957 vs. calculated 362.0958) and ¹H/¹³C NMR to rule out degradation .

Q. What strategies mitigate cytotoxicity while maintaining target inhibition efficacy?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) on the 2-methoxyethoxy chains to reduce off-target effects.

- Selectivity Screening : Use kinase profiling panels (e.g., CLK1, CLK4) to identify isoform-specific activity and minimize cross-reactivity .

Methodological Considerations

Q. How is purity and stability validated for this compound under experimental conditions?

- LCMS Analysis : Employ Agilent systems with trifluoroacetic acid-modified gradients (e.g., 4%→100% acetonitrile in 3 minutes) to detect impurities.

- Stability Testing : Store the compound at -20°C in anhydrous DMSO and monitor degradation via weekly HPLC checks .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of aerosols (H335 hazard).

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.